Lab supply: 2,3-DHBA (CAS 303-38-8) is the required ortho-catechol isomer for high-affinity iron chelation and enterobactin synthesis. Unlike generic DHBA isomers, it provides:
2,3-Dihydroxybenzoic acid (2,3-DHBA, CAS: 303-38-8), also known as pyrocatechuic acid, is a functionalized aromatic carboxylic acid defined by its ortho-hydroxyl (catechol) moiety positioned adjacent to a carboxylate group. In industrial and laboratory procurement, it serves as a critical bidentate building block for high-affinity iron chelators, a resonance-stabilized antioxidant, and a specific enzyme substrate in microbiological assays. Unlike mono-hydroxybenzoic acids or meta/para-substituted isomers, 2,3-DHBA provides a specific combination of extreme ferric reducing power and precise steric geometry, making it the obligate precursor for synthesizing hexadentate siderophores like enterobactin and a highly effective radical scavenger in advanced formulations[1].
Procuring generic dihydroxybenzoic acids (such as 2,5-DHBA/gentisic acid or 3,4-DHBA/protocatechuic acid) as substitutes for 2,3-DHBA frequently leads to synthesis failures and compromised assay performance. While 2,5-DHBA is the industry standard for MALDI-TOF MS matrices, it lacks the adjacent catecholate hydroxyls required for high-affinity Fe(III) coordination. Conversely, while 3,4-DHBA possesses a catechol moiety, its meta/para positioning relative to the carboxylate group alters the steric bite angle, preventing the formation of the ultra-stable hexadentate coordination geometries required for siderophore mimetics [1]. Furthermore, 2,3-DHBA exhibits significantly higher ferric reducing antioxidant power (FRAP) due to optimal intramolecular hydrogen bonding and resonance stabilization, meaning substitution with other isomers will quantitatively reduce the electron-donating capacity of antioxidant formulations[2].
In quantitative evaluations of phenolic acids for antioxidant formulations, 2,3-DHBA demonstrates the highest ferric reducing antioxidant power among its isomers. In standardized FRAP assays, 2,3-DHBA achieved a reducing capacity of 202 ± 10.6 TAUFe/μmol. In direct comparison, the widely used 2,5-DHBA (gentisic acid) yielded only 128 ± 6.3 TAUFe/μmol, and 2,4-DHBA showed significantly lower activity. This 57% increase in reducing power over 2,5-DHBA is driven by the ortho-positioning of the hydroxyl groups, which allows the second oxygen atom to participate in radical delocalization and resonance stabilization after the initial electron donation [1].
| Evidence Dimension | Ferric Reducing Antioxidant Power (TAUFe/μmol) |
| Target Compound Data | 202 ± 10.6 TAUFe/μmol (2,3-DHBA) |
| Comparator Or Baseline | 128 ± 6.3 TAUFe/μmol (2,5-DHBA) |
| Quantified Difference | 57% higher reducing capacity for 2,3-DHBA |
| Conditions | Standardized FRAP assay evaluating electron-donating capacity |
For buyers formulating high-performance antioxidants or active packaging, 2,3-DHBA provides a significantly higher electron-donating capacity than the more common 2,5-DHBA.
2,3-DHBA is the obligate biosynthetic and synthetic precursor for enterobactin and related artificial siderophores. The specific 2,3-substitution pattern allows the formation of a triserine trilactone core that provides exact hexadentate coordination to Fe(III). This precise geometry enables the enterobactin complex (composed of three 2,3-DHBA moieties) to achieve an extraordinary iron-binding affinity constant of K = 10^52 M^-1. Attempts to use 3,4-DHBA or 2,5-DHBA fail to replicate this spatial arrangement, resulting in dramatically lower pFe values and the inability to effectively scavenge low-abundance extracellular Fe3+ or compete with high-affinity chelators like transferrin [1].
| Evidence Dimension | Fe(III) Binding Affinity Constant (K) |
| Target Compound Data | K = 10^52 M^-1 (Enterobactin, derived from 3x 2,3-DHBA) |
| Comparator Or Baseline | Lower affinity constants for non-native isomers or synthetic chelators like EDTA (K ~ 10^25 M^-1) |
| Quantified Difference | ~27 orders of magnitude higher affinity for the 2,3-DHBA-derived hexadentate structure |
| Conditions | Standard state aqueous coordination at physiological pH |
Procurement of exact 2,3-DHBA is absolutely critical for researchers synthesizing siderophore mimetics, as other isomers cannot achieve the required hexadentate coordination geometry.
In microbiological research targeting bacterial iron homeostasis, 2,3-DHBA acts as a highly specific enzyme substrate and regulatory inhibitor. Fluorescence anisotropy and isothermal titration calorimetry assays demonstrate that 2,3-DHBA binds to the EntE enzyme with high affinity (KD = 0.54 μM). Furthermore, it acts as a competitive inhibitor of the apo-EntB isochorismatase domain (Ki ~ 200 μM), lowering the efficiency of EntC-EntB isochorismate channeling by approximately 70%. Generic phenolic acids do not exhibit this specific steric blockage of the isochorismatase active site, making 2,3-DHBA uniquely necessary for in vitro reconstitution and inhibition assays of the enterobactin pathway[1].
| Evidence Dimension | Isochorismate channeling efficiency reduction |
| Target Compound Data | ~70% reduction via competitive inhibition (Ki ~ 200 μM) by 2,3-DHBA |
| Comparator Or Baseline | Baseline uninhibited apo-EntB activity (0% reduction) |
| Quantified Difference | 70% suppression of integrated reaction heats and channeling |
| Conditions | Steady-state coupled enzymatic assays and ITC monitoring |
Laboratories screening for novel antibiotic adjuvants targeting bacterial iron uptake must procure 2,3-DHBA to accurately validate EntB/EntE enzyme inhibition models.
Beyond ferric reducing power, 2,3-DHBA demonstrates stronger direct radical scavenging capabilities compared to its closest structural analog, 3,4-DHBA (protocatechuic acid). In standardized ABTS•+ radical scavenging assays at a concentration of 50 μM, 2,3-DHBA achieved an inhibition rate of 86.40%. Under identical conditions, 3,4-DHBA achieved only 74.51% inhibition. This performance gap highlights that the specific positioning of the catechol hydroxyls adjacent to the electron-withdrawing carboxylate group in 2,3-DHBA provides a measurable advantage in neutralizing free radicals, making it a more potent active pharmaceutical ingredient (API) precursor or biostimulant additive [1].
| Evidence Dimension | ABTS•+ radical inhibition percentage |
| Target Compound Data | 86.40% inhibition (2,3-DHBA) |
| Comparator Or Baseline | 74.51% inhibition (3,4-DHBA) |
| Quantified Difference | 11.89 percentage points higher inhibition for 2,3-DHBA |
| Conditions | 50 μM methanolic solutions in standardized ABTS assay |
When selecting a dihydroxybenzoic acid for radical-scavenging applications, 2,3-DHBA provides a quantitatively stronger baseline efficacy than the more commonly sourced 3,4-DHBA.
Directly leveraging the specific ortho-hydroxyl geometry detailed in Section 3, 2,3-DHBA is the required starting material for synthesizing hexadentate iron chelators and enterobactin analogs used in agricultural iron delivery and medical chelation therapy [1].
Based on its higher FRAP and ABTS radical scavenging metrics compared to 3,4-DHBA and 2,5-DHBA, 2,3-DHBA is the evidence-backed choice for active packaging, biostimulants, and cosmetic formulations requiring maximal resonance-stabilized electron donation [2].
Because 2,3-DHBA acts as a specific competitive inhibitor of the EntB isochorismatase domain, it is an indispensable reagent for laboratories validating in vitro assays targeting bacterial iron homeostasis and screening for novel enterobactin pathway inhibitors [3].
Irritant